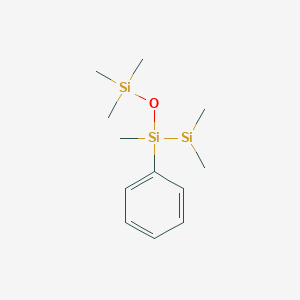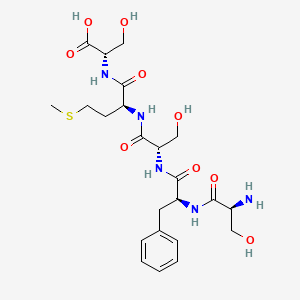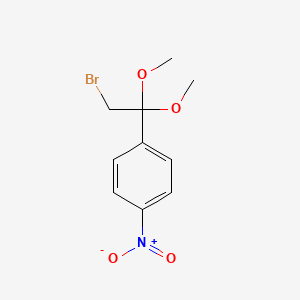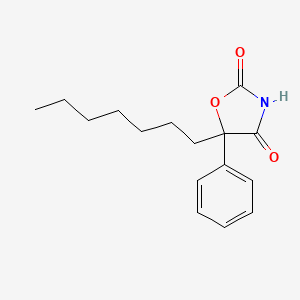
2,4-Oxazolidinedione, 5-heptyl-5-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Oxazolidinedione, 5-heptyl-5-phenyl- is a chemical compound belonging to the oxazolidinedione class. This compound is characterized by its unique structure, which includes a heptyl and a phenyl group attached to the oxazolidinedione ring. Oxazolidinediones are known for their diverse applications in medicinal chemistry, particularly as anticonvulsants.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Oxazolidinedione, 5-heptyl-5-phenyl- typically involves the alkylation of oxazolidinedione derivatives. One common method includes the selective N3 alkylation of oxazolidinedione with heptyl and phenyl groups under controlled conditions . The reaction conditions often involve the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Oxazolidinedione, 5-heptyl-5-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert it into oxazolidines.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the oxazolidinedione ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and alkyl halides are employed under basic conditions.
Major Products
The major products formed from these reactions include various substituted oxazolidinediones and oxazolidines, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
2,4-Oxazolidinedione, 5-heptyl-5-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticonvulsant properties.
Medicine: It is investigated for its potential use in treating neurological disorders such as epilepsy.
Industry: The compound is used in the development of new materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2,4-Oxazolidinedione, 5-heptyl-5-phenyl- involves its interaction with specific molecular targets in the body. For instance, oxazolidinediones are known to inhibit T-type calcium channels in neurons, which helps in reducing the frequency of absence seizures . This inhibition raises the threshold for repetitive neuronal activity, thereby exerting its anticonvulsant effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Phenyl-2,4-oxazolidinedione: Another oxazolidinedione derivative with similar anticonvulsant properties.
5,5-Diphenylimidazolidin-2,4-dione: A structurally related compound with potential anticonvulsant activity.
Uniqueness
2,4-Oxazolidinedione, 5-heptyl-5-phenyl- is unique due to its specific heptyl and phenyl substitutions, which may confer distinct pharmacological properties compared to other oxazolidinedione derivatives. These structural differences can influence its binding affinity to molecular targets and its overall efficacy in biological systems.
Propriétés
Numéro CAS |
824392-36-1 |
|---|---|
Formule moléculaire |
C16H21NO3 |
Poids moléculaire |
275.34 g/mol |
Nom IUPAC |
5-heptyl-5-phenyl-1,3-oxazolidine-2,4-dione |
InChI |
InChI=1S/C16H21NO3/c1-2-3-4-5-9-12-16(13-10-7-6-8-11-13)14(18)17-15(19)20-16/h6-8,10-11H,2-5,9,12H2,1H3,(H,17,18,19) |
Clé InChI |
DNWLQPSILYIWAI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC1(C(=O)NC(=O)O1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


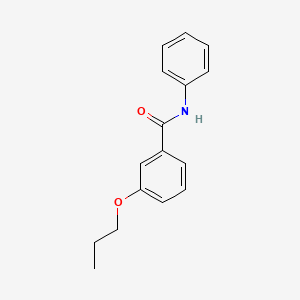
![N-{4-[3-(2-Nitrophenyl)acryloyl]phenyl}benzamide](/img/structure/B14224562.png)
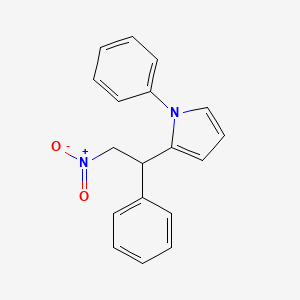
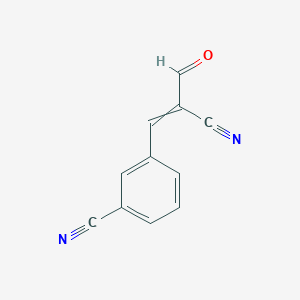
![Pyrrolidine, 3-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14224588.png)
![2,7-Bis(5'-hexyl[2,2'-bithiophen]-5-yl)-9H-fluoren-9-one](/img/structure/B14224592.png)
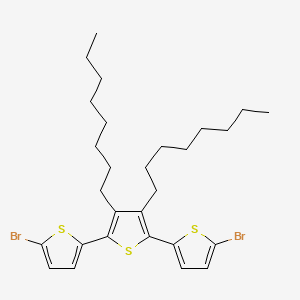
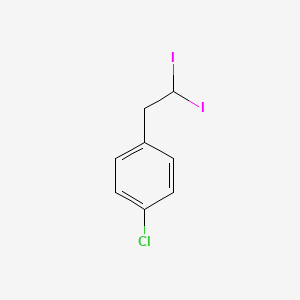
![Glycyl-D-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14224618.png)
![3-Oxo-3-[3-(trifluoromethoxy)anilino]propanoic acid](/img/structure/B14224623.png)
